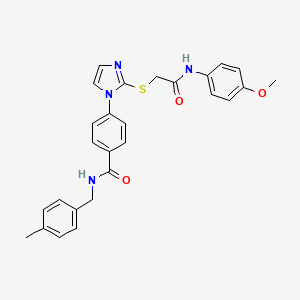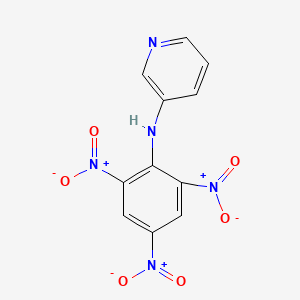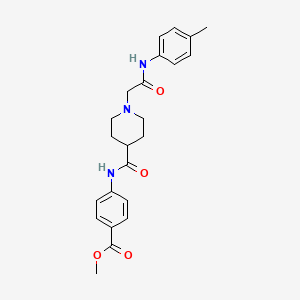
(1R,2R)-2-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1R,2R)-2-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 2375816-30-9 . It has a molecular weight of 150.13 . It is in the form of an oil .
Molecular Structure Analysis
The IUPAC name for this compound is “this compound” and its InChI code is "1S/C6H8F2O2/c1-6(7,8)4-2-3(4)5(9)10/h3-4H,2H2,1H3,(H,9,10)/t3-,4-/m1/s1" . The InChI key is "ONTVBKAFCGRFDD-QWWZWVQMSA-N" .Physical And Chemical Properties Analysis
The compound is in the form of an oil .Scientific Research Applications
Enzymatic Synthesis of Chiral Intermediates
A significant application in scientific research involving cyclopropane derivatives, such as (1R,2R)-2-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid, is in the enzymatic synthesis of chiral intermediates. For instance, (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital chiral intermediate for the synthesis of Ticagrelor, an effective treatment for acute coronary syndromes, has been developed. This process showcases the use of ketoreductase (KRED) for the transformation of related substrates into chiral alcohols, demonstrating a green and environmentally sound method with high productivity for potential industrial applications (Guo et al., 2017).
Chemical Transformations and Ring-Opening Reactions
Chemical transformations of cyclopropane derivatives highlight another area of research interest. The ring-opening of donor-acceptor cyclopropanes by boronic acids and potassium organotrifluoroborates under metal-free conditions illustrates the versatility of these compounds in synthetic chemistry. This method, using trifluoroacetic acid or boron trifluoride as promoters, offers a pathway for the synthesis of structurally diverse compounds (Ortega & Csákÿ, 2016).
Deoxyfluorination for Acyl Fluorides Synthesis
Deoxyfluorination of carboxylic acids to acyl fluorides represents a pivotal reaction in organic synthesis, showcasing the functional versatility of cyclopropane derivatives. Using 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor), a bench-stable fluorination reagent, various acyl fluorides can be efficiently synthesized from (hetero)aryl, alkyl, alkenyl, and alkynyl carboxylic acids under neutral conditions. This method facilitates the one-pot amidation reaction of carboxylic acids, indicating its potential for broader applications in synthetic and medicinal chemistry (Wang et al., 2021).
Investigation of Cyclopropane Stability and Reactivity
Research into the stability and reactivity of cyclopropane derivatives like 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC) sheds light on their potential as inhibitors of 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase. The study of DFACC's decomposition under physiological conditions and its interaction with ACC deaminase provides insights into the molecular interactions and reactivity patterns of cyclopropane derivatives, offering a foundation for future therapeutic applications (Liu et al., 2015).
Safety and Hazards
properties
IUPAC Name |
(1R,2R)-2-(1,1-difluoroethyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O2/c1-6(7,8)4-2-3(4)5(9)10/h3-4H,2H2,1H3,(H,9,10)/t3-,4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTVBKAFCGRFDD-QWWZWVQMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([C@@H]1C[C@H]1C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-5-(pyrazin-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene](/img/structure/B2767291.png)




![7-(azepane-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2767298.png)
![N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-[ethyl(prop-2-yn-1-yl)amino]-N-(2-methoxyethyl)acetamide](/img/structure/B2767299.png)

![1-methyl-2-[(oxan-4-yl)methoxy]-1H-1,3-benzodiazole](/img/structure/B2767302.png)
![2-(Naphthalen-1-yl)-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)ethanone oxalate](/img/structure/B2767304.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2767306.png)
![5-oxo-1-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]pyrrolidine-3-carboxamide](/img/structure/B2767310.png)
